CRANAD 2 was synthesized as part of a research initiative aimed at developing effective imaging agents for early detection of Alzheimer's disease. It belongs to the class of boron-difluoride complexes and is specifically classified as a fluorescent probe. The compound is characterized by its high affinity for amyloid-beta aggregates, making it a valuable tool in neurodegenerative disease research .
The synthesis of CRANAD 2 involves a two-step modification of curcumin. Initially, curcumin is derivatized to introduce a difluoroboron moiety, which enhances its photophysical properties and shifts its emission into the near-infrared range. The process includes:
The final product exhibits a significant increase in fluorescence intensity upon binding to amyloid-beta aggregates, indicating successful synthesis and functionality.
CRANAD 2 has a molecular formula of C23H25BF2N2O2 and a molecular weight of approximately 410.26 g/mol. The structure features a complex arrangement that includes:
The compound's structural configuration allows it to interact effectively with amyloid-beta aggregates, facilitating fluorescence changes upon binding .
CRANAD 2 undergoes specific chemical reactions when it interacts with amyloid-beta aggregates:
These reactions are critical for its application as an imaging agent.
The mechanism by which CRANAD 2 operates involves several key steps:
The ability to visualize these deposits non-invasively makes CRANAD 2 a promising candidate for early Alzheimer's disease diagnosis.
CRANAD 2 possesses several notable physical and chemical properties:
These properties are essential for its effectiveness as an imaging probe.
CRANAD 2 has several scientific uses primarily related to Alzheimer's disease research:
Amyloid-β (Aβ) peptide aggregation represents a defining neuropathological hallmark of Alzheimer's disease (AD), initiating a cascade of events including neuroinflammation, synaptic dysfunction, and neuronal loss. Aβ exists in multiple conformational states, with soluble oligomers exhibiting acute neurotoxicity and insoluble fibrils forming the core of senile plaques [1] [4]. The accumulation of Aβ42—the more aggregation-prone isoform—precedes clinical symptoms by decades and correlates with disease progression [6] [9]. Traditional histopathological methods, while accurate, provide only post-mortem snapshots, creating an urgent need for in vivo imaging tools to track Aβ dynamics throughout disease progression.
Near-infrared fluorescence (NIRF: 650–900 nm) and multi-spectral optoacoustic tomography (MSOT) have emerged as complementary modalities for deep-tissue imaging in AD models. NIRF leverages reduced light scattering and minimal autofluorescence in the NIR window, enabling high-sensitivity detection [1] [7]. MSOT combines optical excitation with ultrasonic detection, offering high spatial resolution (100 μm) and penetration depths >5 mm—critical for whole-brain imaging in rodents [1] [7]. Unlike PET imaging, which requires radioactive tracers (e.g., 18F-florbetapir), optical techniques facilitate longitudinal studies with lower costs and simpler instrumentation [1] [5].
First-generation Aβ probes faced significant limitations:
CRANAD-2 was engineered to overcome these gaps through rational chemical design, targeting both soluble and insoluble Aβ species with enhanced optical responses [5] [8].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4